Hexamethylenetetramine tribromide

Electrophilic aromatic substitution Regioselective bromination Aniline bromination

Elemental Br₂ poses severe handling hazards & requires specialized storage. HMTAB is a non-hygroscopic crystalline solid (dec. 170-175°C) stable to ambient light, air & moisture-enabling routine brominations without fume hood dependency. • Temp-switchable selectivity: -15°C → 4-bromoaniline (85% yield); warm to RT → 2,4-dibromoaniline (98% yield). • Silica-supported protocol: 98% 4-bromoacetanilide in 30 min at RT from resistant substrates. • Single reagent serves bromination, oxidation & deprotection-no ancillary catalysts required.

Molecular Formula C6H13Br3N4
Molecular Weight 380.91 g/mol
CAS No. 149261-40-5
Cat. No. B136103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylenetetramine tribromide
CAS149261-40-5
Molecular FormulaC6H13Br3N4
Molecular Weight380.91 g/mol
Structural Identifiers
SMILESC1N2CN3CN1CN(C2)C3.Br.BrBr
InChIInChI=1S/C6H12N4.Br2.BrH/c1-7-2-9-4-8(1)5-10(3-7)6-9;1-2;/h1-6H2;;1H
InChIKeyCERSDEAKMGSGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethylenetetramine Tribromide (CAS 149261-40-5): Procurement-Driven Baseline Profile of a Solid-State Electrophilic Bromine Carrier


Hexamethylenetetramine tribromide (HMTAB; CAS 149261-40-5; also referred to as hexamethylenetetramine–bromine complex or HMTAHBr₃) is an organic ammonium tribromide reagent formed as a 1:2 charge-transfer complex between hexamethylenetetramine and molecular bromine [1]. It presents as a yellow-orange, non-hygroscopic, homogeneous crystalline solid with a decomposition point of approximately 170–175 °C and an active bromine content of 1.5 mol Br₂ per mol of complex as determined by thiosulfate titration [1]. First reported as a mild and regioselective brominating agent for aromatic hydrocarbons, phenols, ethers, and anilides in 1993 [2], HMTAB has since been validated across multiple reaction manifolds including oxidation of alcohols and sulfides, oxidative deoximation, deprotection of semicarbazones and tosylhydrazones, α-bromination of alkanones under microwave irradiation, and catalysis of bis(indolyl)methane synthesis [3][4][5].

Solid-state electrophilic bromine carrier; non-hygroscopic, stable to ambient light, air, and water
Reported multi-role reagent: aromatic bromination, oxidative deoximation, alcohol/sulfide oxidation
Supports temperature-switchable regioselectivity in aniline bromination workflows

Why Hexamethylenetetramine Tribromide Cannot Be Substituted with Elemental Bromine or NBS Without Loss of Specific Performance Attributes


Organic ammonium tribromides are not functionally interchangeable. Elemental bromine (Br₂) is a volatile liquid (bp 58.8 °C) that fumes toxic vapors at room temperature, poses severe handling hazards, and generates stoichiometric HBr as a corrosive by-product during electrophilic aromatic substitution . N-Bromosuccinimide (NBS) operates via both radical and ionic pathways depending on conditions, requiring radical initiators (AIBN, benzoyl peroxide, or UV irradiation) for allylic/benzylic bromination and often necessitating additional catalysts (e.g., HBF₄·Et₂O, tetrabutylammonium bromide, or acidic solid supports) to achieve para-selective nuclear bromination of activated aromatics [1]. Pyridinium tribromide (mp 127–133 °C) decomposes in water and is reported as lachrymatory, limiting its utility in aqueous or moisture-sensitive workflows . HMTAB uniquely combines: (i) a higher thermal decomposition threshold (170–175 °C) than pyridinium tribromide, (ii) documented non-hygroscopicity and stability to ambient light, air, and water exposure, (iii) absence of the offensive bromine/amine odor characteristic of alternative reagents, and (iv) demonstrated chemoselectivity across bromination, oxidation, and deprotection manifolds within a single reagent identity [2][3]. These attributes directly affect procurement decisions where a single, stable, solid reagent must serve multiple synthetic roles without requiring ancillary catalysts or specialized storage.

Elemental bromine (Br₂)
Volatile toxic liquid that fumes at room temperature and generates corrosive HBr by-product; handling and temperature-gated selectivity profiles differ substantially from the solid HMTAB carrier.
N-Bromosuccinimide (NBS)
Often requires radical initiators (AIBN, peroxides) or acidic catalysts for para-selective bromination; lacks the reported ketoxime/aldoxime chemoselectivity and the temperature-switchable behavior.
Pyridinium tribromide
Lower thermal stability (decomposes 127–133 °C) and reported as lachrymatory; decomposes in water, limiting aqueous-compatible workflows where HMTAB remains stable.

Hexamethylenetetramine Tribromide (CAS 149261-40-5): Quantitative Comparative Evidence for Scientific Selection and Procurement Decision-Making


Temperature-Controlled Regioselectivity in Aromatic Bromination: HMTAB vs. Elemental Bromine

HMTAB enables temperature-switchable regioselectivity in the bromination of aniline: at −15 °C, aniline is brominated exclusively at the 4-position to afford 4-bromoaniline in 85% yield within 45 minutes, whereas at room temperature the reaction proceeds immediately to 2,4-dibromoaniline in 98% yield [1]. By contrast, standard bromination of aniline with elemental Br₂ in halogenated solvents at ambient temperature typically yields a mixture of ortho- and para-monobrominated products along with dibrominated species, necessitating chromatographic separation . The temperature-gated selectivity of HMTAB eliminates the need for directing group strategies or protection/deprotection sequences for controlled monobromination.

Temperature-switchable bromination
Reported
At −15 °C: exclusive 4-bromoaniline (85% yield). At rt: 2,4-dibromoaniline (98% yield). Elemental Br₂ gives mixed ortho/para products.
Supports temperature-gated mono- vs di-bromination
Aniline substrate, CH₂Cl₂ solvent
Electrophilic aromatic substitution Regioselective bromination Aniline bromination

Physical Stability and Safe Handling Profile: HMTAB vs. Elemental Bromine vs. Pyridinium Tribromide

HMTAB exhibits a decomposition point of 170–175 °C, which is approximately 37–45 °C higher than the melting/decomposition range of pyridinium tribromide (127–133 °C) [1]. It is explicitly characterized as non-hygroscopic, stable to ordinary exposure to light, air, and water, and free from the offensive odor typical of bromine or amines [1]. In contrast, elemental bromine (Br₂) is a dense, volatile liquid (bp 58.8 °C; mp −7.2 °C) that readily volatilizes at room temperature to produce toxic, corrosive red vapor, and is classified as a strong oxidizer with severe inhalation and dermal hazard . Pyridinium tribromide decomposes in water and is noted as lachrymatory .

Reagent physical stability
Class-level
Decomposition 170–175 °C (pyridinium tribromide 127–133 °C). Non-hygroscopic, stable to light, air, water; no offensive odor.
Solid-state carrier with ambient storage stability
Ambient laboratory context
Reagent stability Laboratory safety Solid bromine carrier

Chemoselective Ketoxime vs. Aldoxime Discrimination in Deoximation Reactions

HMTAB exhibits pronounced chemoselectivity in the oxidative cleavage of oximes: under identical reaction conditions (CCl₄, room temperature, HMTAB stoichiometry), ketoximes (cyclopentanone oxime, acetophenone oxime, and 4-bromobenzophenone oxime) undergo clean deoximation to their corresponding carbonyl compounds in 80%, 86%, and 89% yields respectively, while aldoximes (2,4-dichlorobenzaldoxime, 4-nitrobenzaldoxime, and 4-chlorobenzaldoxime) are recovered quantitatively unchanged [1]. This inherent ketoxime-over-aldoxime discrimination is not universally shared by other deoximation reagents; many reported methods either fail for aldehydes due to over-oxidation to carboxylic acids or require separate optimization for ketone vs. aldehyde substrates [1].

Ketoxime vs aldoxime selectivity
Head-to-head
Ketoximes: 80–89% carbonyl yield. Aldoximes: 0% conversion, recovered unchanged under identical conditions.
Enables orthogonal ketone deprotection
CCl₄, rt, 2–3 h
Oxidative deoximation Chemoselectivity Protecting group strategy

Silica Gel-Supported HMTAB Enables Bromination of Deactivated Substrates Where Unsupported HMTAB Fails

The bromination of acetanilide with unsupported HMTAB in CH₂Cl₂ 'did not proceed to completion even after a prolonged reaction time' [1]. However, when HMTAB is supported on silica gel (1:1 w/w), acetanilide is brominated at room temperature within 30 minutes to afford 4-bromoacetanilide in 98% yield [1]. This represents a within-study, directly controlled comparison demonstrating that silica gel support increases the effective electrophilicity of the bromine released from HMTAB. The silica-supported variant also brominates 4-hydroxybenzaldehyde (a deactivated phenolic aldehyde) in 70% yield within 5 minutes [1].

Silica-supported reactivity
Head-to-head
Acetanilide → 4-bromoacetanilide: 98% yield (30 min, rt) with silica-supported HMTAB; unsupported HMTAB incomplete.
Silica support extends bromination to less activated substrates
1:1 w/w on silica gel
Solid-supported reagents Heterogeneous bromination Deactivated aromatic substrates

Kinetic Isotope Effect (kH/kD = 5.91) Establishes a Hydride-Transfer Oxidation Mechanism Distinct from Radical-Based Reagents

The oxidation of α-deuteriomandelic acid by HMTAB (referred to as HABR in this study) in glacial acetic acid at 298 K exhibits a substantial primary kinetic isotope effect with kH/kD = 5.91 [1]. This large KIE value is diagnostic of a rate-determining hydride (H⁻) transfer from the α-C–H bond of the hydroxy acid to the oxidant, with extensive cross-conjugation between the electron-donating substituent and the reaction center in the transition state [1]. In mechanistic contrast, NBS-mediated oxidations often proceed via radical pathways (homolytic N–Br bond cleavage initiated by light or peroxides), while elemental bromine oxidations follow ionic electrophilic mechanisms that do not produce primary KIEs of this magnitude . The well-characterized hydride-transfer mechanism of HMTAB provides predictable structure–reactivity relationships (excellent correlation with Brown's σ⁺ values; negative reaction constant ρ) that enable rational reaction optimization [1].

Oxidation mechanism (KIE)
Reported
kH/kD = 5.91 at 298 K for α-deuteriomandelic acid oxidation. Consistent with rate-determining hydride transfer.
Supports hydride-transfer mechanism, enabling σ⁺-based reactivity prediction
Glacial AcOH, 298 K
Kinetic isotope effect Mechanistic elucidation Hydride transfer oxidation

Hexamethylenetetramine Tribromide (CAS 149261-40-5): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Temperature-Gated Synthesis of Mono- vs. Dibromoaniline Intermediates for Agrochemical and Pharmaceutical Building Blocks

Process R&D groups synthesizing halogenated aniline derivatives as key intermediates can exploit the temperature-switchable selectivity of HMTAB demonstrated by Heravi et al. [1]: conducting the bromination at −15 °C yields exclusively 4-bromoaniline (85% yield), while simply warming to room temperature diverts the reaction quantitatively to 2,4-dibromoaniline (98% yield). This eliminates the need to stock separate monobrominating and dibrominating reagents and avoids the mixed ortho/para product distributions typical of elemental Br₂. The same protocol extends to substituted anilines bearing chloro, methyl, and nitro groups with yields of 93–98% [1].

Orthogonal Ketone Deprotection in Polycarbonyl Synthetic Sequences Without Aldehyde Compromise

In multi-step syntheses of polyfunctional natural products or drug candidates where both aldehyde and ketone functionalities are protected as their respective oximes, the chemoselective deoximation capability of HMTAB reported by Bandgar et al. [2] permits selective ketone unveiling (80–89% yield for ketoximes) while aldoximes remain fully intact (0% conversion). This orthogonal selectivity is particularly valuable in convergent synthetic strategies where late-stage ketone deprotection must proceed without disturbing aldehyde-derived functionalities, a challenge not reliably addressed by NBS or TBHP-based deoximation methods [2].

Single-Reagent Platform for Bromination and Oxidation Workflows on Weakly Activated Aromatic Substrates Using Silica-Supported HMTAB

Medicinal chemistry laboratories requiring brominated building blocks from electron-poor or sterically hindered aromatic precursors (e.g., acetanilide, 4-hydroxybenzaldehyde) benefit from the silica-supported HMTAB protocol validated by Heravi et al. [1]. Acetanilide, which resists bromination with unsupported HMTAB, is converted to 4-bromoacetanilide in 98% yield within 30 minutes at room temperature using silica-supported HMTAB. The same supported reagent system has been extended to the oxidation of benzylic alcohols and sulfides by Shaabani et al. [3], enabling a single procurement to cover both electrophilic bromination and mild oxidation needs on a shared solid-support platform.

Green Chemistry Solvent-Free α-Bromination of Alkanones Under Microwave Irradiation for Flow Chemistry Integration

For industrial fine chemical production moving toward solvent-free and microwave-assisted continuous processing, HMTAB on basic alumina under solvent-free microwave conditions has been demonstrated for the selective α-bromination of alkanones [4]. This protocol aligns with green chemistry principles by eliminating halogenated solvents entirely, reducing energy consumption through microwave dielectric heating, and enabling facile product isolation by simple filtration. The compatibility of HMTAB with solid supports and microwave activation positions it advantageously for integration into automated flow chemistry platforms where solid-supported reagents are preferred over volatile liquid bromine sources [4].

Application
Selection Property
Validation Focus
Mono- vs. di-bromoaniline synthesis
Temperature-switchable regioselectivity
Para-selectivity and yield endpoint
Orthogonal ketone deprotection
Ketoxime-over-aldoxime chemoselectivity
Ketone regeneration without aldehyde interference
Deactivated substrate bromination
Silica-supported reactivity enhancement
Yield improvement on less activated aromatics
Solvent-free α-bromination
Microwave compatibility on solid support
Reaction efficiency under green conditions
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